molecular formula C24H20N4O6 B2622513 N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 923122-43-4

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2622513
CAS No.: 923122-43-4
M. Wt: 460.446
InChI Key: OUUJTYSIXYEQPR-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound known for its potential applications in medicinal chemistry, particularly in cancer research. This compound is characterized by its unique structure, which includes a benzodioxole ring, a methoxyphenyl group, and a pyrido[3,2-d]pyrimidinyl moiety.

Preparation Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide involves multiple steps, including the formation of the benzodioxole ring and the pyrido[3,2-d]pyrimidinyl moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the benzodioxole ring through cyclization of appropriate precursors.

    Condensation Reactions: Condensation of the methoxyphenyl group with the pyrido[3,2-d]pyrimidinyl moiety.

    Acylation: Introduction of the acetamide group through acylation reactions.

Industrial production methods often involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells. This inhibition leads to the disruption of cellular energy production and induces cell death. The compound also affects the mechanistic target of rapamycin (mTOR) pathway, which is involved in cell growth and metabolism .

Comparison with Similar Compounds

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide can be compared with similar compounds such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6/c1-32-17-7-4-15(5-8-17)12-28-23(30)22-18(3-2-10-25-22)27(24(28)31)13-21(29)26-16-6-9-19-20(11-16)34-14-33-19/h2-11H,12-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUJTYSIXYEQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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